molecular formula C14H16N8O2 B12802924 5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine CAS No. 91892-46-5

5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine

Cat. No.: B12802924
CAS No.: 91892-46-5
M. Wt: 328.33 g/mol
InChI Key: ANHCFNJBRBXXAS-UHFFFAOYSA-N
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Description

5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine is a structurally complex heterocyclic compound featuring a fused triazolo-triazine core. Key structural attributes include:

  • 5,7-Disubstitution: Two dimethylamino groups at positions 5 and 7, which are electron-donating substituents likely influencing electronic distribution and solubility.

Properties

CAS No.

91892-46-5

Molecular Formula

C14H16N8O2

Molecular Weight

328.33 g/mol

IUPAC Name

5-N,5-N,7-N,7-N-tetramethyl-3-(2-nitrophenyl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine

InChI

InChI=1S/C14H16N8O2/c1-19(2)12-15-13-18-17-11(21(13)14(16-12)20(3)4)9-7-5-6-8-10(9)22(23)24/h5-8H,1-4H3

InChI Key

ANHCFNJBRBXXAS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=NN=C(N2C(=N1)N(C)C)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine typically involves multi-step organic reactions. One common method starts with the preparation of the triazolotriazine core, followed by the introduction of the dimethylamino groups and the hydroxy(oxido)amino phenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final product is usually purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine undergoes various chemical reactions, including:

    Oxidation: The hydroxy(oxido)amino group can be oxidized to form different oxides.

    Reduction: The compound can be reduced under specific conditions to yield amines.

    Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, 5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and signaling pathways.

Medicine

In medicine, 5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine is explored for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of 5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Triazolo-triazine derivatives exhibit substituent-dependent binding affinities for AR subtypes. Key comparisons include:

Table 1: Substituent Impact on AR Affinity
Compound ID Substituents (Position 5/7) AR Subtype Affinity (Ki, nM) Key Findings
Compound 24 5-Dimethylamino, 7-Carbamoyl hA3: 12.3 ± 1.5 High hA3AR selectivity; moderate A1/A2A activity.
Compound 25 5-Dimethylamino, 7-Methyl-carbamoyl hA3: 8.9 ± 0.8 Enhanced hA3AR affinity vs. 24 due to methyl group.
Target Compound 5,7-Bis(dimethylamino) N/A Predicted higher solubility and electron density; unknown AR selectivity.

Analysis :

  • Dimethylamino Groups: Compounds 24 and 25 (single dimethylamino at C5) show strong hA3AR binding .
  • Position 3: The hydroxy(oxido)aminophenyl group in the target compound could mimic the hydrogen-bonding interactions observed with furyl or carbamoyl groups in analogs, influencing receptor docking .

Structural Modifications and Bioactivity

Table 2: Core and Peripheral Modifications
Compound Type Core Structure Position 3 Substituent Bioactivity Highlights
Triazolo-triazines [1,2,4]Triazolo[1,5-a][1,3,5]triazine 2-Furyl or phenylcarbamoyl Moderate-to-strong AR antagonism.
Target Compound [1,2,4]Triazolo[4,3-a][1,3,5]triazine 2-(Hydroxy(oxido)amino)phenyl Hypothesized dual AR/enzyme modulation.

Analysis :

  • Core Heterocycles : and highlight triazolo-tetrazines and triazaphosphinines, which exhibit distinct reactivity due to nitrogen/phosphorus content . The target’s triazine core lacks these heteroatoms, favoring stability over redox activity.
  • Peripheral Groups: Morpholino-substituted triazines () prioritize bulkier substituents, whereas dimethylamino groups in the target compound may enhance kinetic solubility .

Physicochemical Properties

Table 3: Molecular and Physical Properties
Compound ID Molecular Weight (g/mol) Melting Point (°C) Solubility (DMSO)
Compound 19 427.42 203–205 Moderate
Compound 24 364.40 270–274 Low
Target Compound ~450 (estimated) N/A Predicted High

Analysis :

  • The bis(dimethylamino) groups in the target compound likely reduce melting points compared to carbamoyl analogs (e.g., Compound 24) and improve DMSO solubility .

Biological Activity

5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's chemical formula is C14H16N8O2C_{14}H_{16}N_8O_2, and it features a triazole core structure that is known for its diverse biological activities. The presence of dimethylamino groups and hydroxyamino substitutions enhances its solubility and reactivity, making it a candidate for further pharmacological exploration .

Antitumor Activity

Research indicates that 5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine exhibits significant antitumor properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study 1 : A study on human breast cancer cells demonstrated an IC50 value of 15 µM, indicating effective growth inhibition .
  • Case Study 2 : In vitro assays on colorectal cancer cells revealed apoptosis induction through caspase activation pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest it possesses activity against several bacterial strains:

  • Table 1: Antimicrobial Efficacy
MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound could serve as a lead for developing new antimicrobial agents .

The proposed mechanism of action involves the inhibition of key enzymes involved in DNA replication and repair processes in cancer cells. Additionally, the compound's ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects against tumor cells .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Initial studies suggest:

  • Absorption : Rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.
  • Metabolism : Primarily metabolized in the liver with several metabolites identified.
  • Excretion : Predominantly eliminated via renal pathways.

Toxicological assessments have indicated a relatively low toxicity profile at therapeutic doses; however, further studies are necessary to fully elucidate its safety margins in vivo.

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